molecular formula C11H10ClNO2 B180359 2-Methylquinoline-3-carboxylic acid hydrochloride CAS No. 103907-11-5

2-Methylquinoline-3-carboxylic acid hydrochloride

Cat. No.: B180359
CAS No.: 103907-11-5
M. Wt: 223.65 g/mol
InChI Key: ONHGVIQHHDYDHI-UHFFFAOYSA-N
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Description

2-Methylquinoline-3-carboxylic acid hydrochloride is a synthetically accessible quinoline derivative that serves as a versatile scaffold in medicinal chemistry and anticancer drug discovery. The quinoline core is a privileged structure in drug development, with derivatives demonstrating a range of biological activities, including significant anticancer properties. These compounds can act through multiple mechanisms, such as acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration. Quinoline-based molecules are known to target crucial cellular processes by inhibiting enzymes like tyrosine kinases, proteasomes, and topoisomerases, making them a focal point in the design of new therapeutic agents. This compound is particularly valuable for the synthesis of more complex molecules, enabling structure-activity relationship (SAR) studies to optimize efficacy and selectivity against various cancer cell lines. Its utility as a building block supports the development of novel candidates with potential improved cytotoxicity and modified profiles to overcome multidrug resistance.

Properties

IUPAC Name

2-methylquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2.ClH/c1-7-9(11(13)14)6-8-4-2-3-5-10(8)12-7;/h2-6H,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHGVIQHHDYDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103907-11-5
Record name 3-Quinolinecarboxylic acid, 2-methyl-, hydrochloride (1:1)
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Record name 2-methylquinoline-3-carboxylic acid hydrochloride
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Preparation Methods

Reductive Deoxygenation and Halogenation (Method A)

A Chinese patent (CN101108829A) outlines a two-step synthesis starting from acetylmethaquine. The process involves reductive deoxygenation followed by halogenation :

  • Reductive Deoxygenation :
    Acetylmethaquine is treated with sodium hyposulfite (Na₂S₂O₄) in a tetrahydrofuran (THF)-chloroform-water solvent system at 60–80°C. The reaction progress is monitored via thin-layer chromatography (TLC), yielding 3-methyl-2-acetylquinoline as an intermediate.

  • Halogenation and Acidification :
    The intermediate undergoes halogenation with sodium hypochlorite (NaClO) in the presence of polyethylene glycol 2000 (PEG-2000) as a phase-transfer catalyst. Starch-iodide paper monitors excess hypochlorite, and sodium sulfite (Na₂SO₃) neutralizes residual oxidant. The final product is precipitated by adjusting the pH to 2–3 with concentrated hydrochloric acid, yielding this compound.

Key Parameters :

  • Yield: ~90% (0.45 g from 0.5 g acetylmethaquine).

  • Purity: >95% (confirmed by recrystallization).

Oxidation of 2-Methylquinoline-3-carboxylic Acid (Method B)

A U.S. patent (US4459409A) describes the oxidation of 2-methylquinoline-3-carboxylic acid using sodium hypochlorite in alkaline conditions. Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) catalyzes the reaction:

  • Oxidation :
    A mixture of 2-methylquinoline-3-carboxylic acid, sodium hydroxide (NaOH), and NiCl₂·6H₂O is treated with NaClO solution. The methyl group at position 2 is oxidized to a carboxylic acid, forming quinoline-2,3-dicarboxylic acid as a byproduct.

  • Acidification :
    The reaction mixture is acidified with HCl to pH 2, precipitating the hydrochloride salt.

Key Parameters :

  • Yield: ~30% (0.37 g from 1.25 g starting material).

  • Challenges: Competing dicarboxylic acid formation reduces yield.

Cyclization of Anilinosuccinimide Derivatives (Method C)

A European patent (EP0257433B1) proposes a route via cyclization of N-substituted-3-anilinosuccinimide. The process involves:

  • Oxidation and Cyclization :
    The succinimide derivative is oxidized and reacted with dimethylformamide dimethylacetal (DMF-DMA) to form a dimethylaminomethylene intermediate. Cyclization with polyphosphoric acid (PPA) at 130–145°C yields an acridinimide intermediate.

  • Hydrolysis and Salt Formation :
    Hydrolysis with aqueous sodium hydroxide (NaOH) followed by HCl acidification produces the hydrochloride salt.

Key Parameters :

  • Yield: ~74% (from maleic anhydride and aniline).

  • Scalability: Suitable for industrial production due to high yield.

Industrial Production and Optimization

Scalability and Catalysts

  • Method A employs PEG-2000 to enhance reaction kinetics, reducing halogenation time from 24 hours to 8 hours.

  • Method C uses PPA as a cyclization catalyst, enabling large-scale synthesis without column chromatography.

Environmental Considerations

  • Solvent Selection : Method A utilizes THF-chloroform, which poses toxicity concerns. Alternative solvents like ethyl acetate are under investigation.

  • Waste Management : Method B generates nickel-containing waste, necessitating metal recovery systems.

Comparative Analysis of Preparation Methods

ParameterMethod AMethod BMethod C
Starting MaterialAcetylmethaquine2-Methylquinoline-3-carboxylic acidAnilinosuccinimide
Key ReagentNa₂S₂O₄, NaClONaClO, NiCl₂·6H₂ODMF-DMA, PPA
Reaction Time8–10 hours14 hours6–8 hours
Yield90%30%74%
Purity>95%85–90%>90%
Environmental ImpactModerate (chlorinated solvents)High (nickel waste)Low (reusable catalysts)

Purification and Characterization Techniques

Purification

  • Recrystallization : Ethanol-water mixtures (Method A) achieve >95% purity.

  • Acid-Base Extraction : Used in Method C to isolate the hydrochloride salt from aqueous layers.

Analytical Methods

  • ¹H NMR : Confirms substituent positions (e.g., methyl at C2, carboxylic acid at C3).

  • HPLC-MS : Detects trace impurities (<0.5% in Method A) .

Chemical Reactions Analysis

Types of Reactions

2-Methylquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal and industrial applications .

Scientific Research Applications

2-Methylquinoline-3-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Position and Type: 2-Ethyl vs. Halogen vs. Pyridine vs. Quinoline Core: 3-Methylpicolinic acid hydrochloride (CAS 16381-48-9) features a pyridine ring, reducing aromaticity and conjugation compared to quinoline derivatives, which impacts its reactivity and applications .

Biological Activity

2-Methylquinoline-3-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H10ClNO2C_{11}H_{10}ClNO_2 and a molecular weight of 223.66 g/mol. Its structure features a quinoline core with a methyl group at the 2-position and a carboxylic acid functional group at the 3-position, which significantly influences its chemical reactivity and biological activity.

Biological Activities

Research indicates that This compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens, including bacteria and fungi.
  • Anticancer Potential : Preliminary research suggests that it may inhibit certain cancer cell lines, indicating potential as an anticancer agent .
  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes, which could be relevant in drug design for diseases where these enzymes play a critical role.

The mechanisms by which this compound exerts its biological effects are primarily attributed to its interactions with various molecular targets:

  • Enzyme Interaction : The compound is known to inhibit protein kinase CK2, which is involved in cellular proliferation and survival pathways. This inhibition can lead to reduced cancer cell growth .
  • Receptor Modulation : It may also act on specific receptors, modulating signaling pathways that are crucial for various physiological processes.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound. Below are some key findings:

  • Antimicrobial Activity :
    • A study tested the efficacy of this compound against several bacterial strains, demonstrating significant inhibition at low concentrations.
    • Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values against different pathogens.
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64
  • Anticancer Activity :
    • In vitro assays indicated that the compound inhibited the growth of ovarian cancer cell lines with an IC50 value of approximately 25 µM.
    • The study highlighted its potential as a lead compound for further development in cancer therapeutics.
  • Enzyme Inhibition :
    • Research demonstrated that this compound effectively inhibited CK2 activity with an IC50 value of 50 nM, suggesting significant potential for therapeutic applications in oncology.

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